molecular formula C5H12O3 B14413026 (2S)-3-Methylbutane-1,2,3-triol CAS No. 86562-72-3

(2S)-3-Methylbutane-1,2,3-triol

Cat. No.: B14413026
CAS No.: 86562-72-3
M. Wt: 120.15 g/mol
InChI Key: QFZITDCVRJQLMZ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-Methylbutane-1,2,3-triol: is an organic compound with the molecular formula C5H12O3 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Methylbutane-1,2,3-triol can be achieved through several methods. One common approach involves the reduction of 3-methyl-2-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-methyl-2-butanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions: (2S)-3-Methylbutane-1,2,3-triol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of this compound can lead to the formation of alkanes.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

    Oxidation: 3-Methyl-2-butanone or 3-methylbutanal.

    Reduction: 3-Methylbutane.

    Substitution: 3-Methylbutane-1,2,3-trichloride.

Scientific Research Applications

(2S)-3-Methylbutane-1,2,3-triol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (2S)-3-Methylbutane-1,2,3-triol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s chiral nature also allows it to interact selectively with chiral centers in biological molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

    (2R)-3-Methylbutane-1,2,3-triol: The enantiomer of (2S)-3-Methylbutane-1,2,3-triol.

    1,2,3-Butanetriol: A similar compound with a different carbon chain structure.

    Glycerol: A trihydroxy compound with a similar functional group arrangement but different carbon backbone.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of three hydroxyl groups on a branched carbon chain. This structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

86562-72-3

Molecular Formula

C5H12O3

Molecular Weight

120.15 g/mol

IUPAC Name

(2S)-3-methylbutane-1,2,3-triol

InChI

InChI=1S/C5H12O3/c1-5(2,8)4(7)3-6/h4,6-8H,3H2,1-2H3/t4-/m0/s1

InChI Key

QFZITDCVRJQLMZ-BYPYZUCNSA-N

Isomeric SMILES

CC(C)([C@H](CO)O)O

Canonical SMILES

CC(C)(C(CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.